molecular formula C10H13BrClNO2 B11730360 (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

Katalognummer: B11730360
Molekulargewicht: 294.57 g/mol
InChI-Schlüssel: OWNVEWYNSXDFOL-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride: is a chiral amino acid derivative with a bromophenyl group attached to the butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Phenyl-substituted amino acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature. Medicine: Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism by which (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the amino acid backbone can facilitate transport across biological membranes.

Vergleich Mit ähnlichen Verbindungen

    (3S)-3-amino-4-phenylbutanoic acid hydrochloride: Lacks the bromine atom, which may result in different binding affinities and reactivity.

    (3S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride: The bromine atom is in a different position, potentially altering its chemical properties and biological activity.

    (3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride: Substitution of bromine with chlorine can affect the compound’s reactivity and interaction with molecular targets.

Uniqueness: The presence of the bromine atom in the 3-position of the phenyl ring in (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potentially higher binding affinity to certain biological targets.

Eigenschaften

Molekularformel

C10H13BrClNO2

Molekulargewicht

294.57 g/mol

IUPAC-Name

(3S)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1

InChI-Schlüssel

OWNVEWYNSXDFOL-FVGYRXGTSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)C[C@@H](CC(=O)O)N.Cl

Kanonische SMILES

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.